N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide
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Overview
Description
“N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide” is a chemical compound. However, there is limited information available about this specific compound. It seems to be structurally related to other compounds such as “N-(2,5-Dimethoxyphenyl)benzamide” and “N-(2,5-Dimethoxyphenyl)nicotinamide” which have molecular formulas of C15H15NO312.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide”. However, related compounds have been synthesized using various methods. For instance, an improved process for synthesizing (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride has been reported34.Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide” is not directly available. However, related compounds like “N-(2,5-Dimethoxyphenyl)benzamide” and “N-(2,5-Dimethoxyphenyl)nicotinamide” have molecular formulas of C15H15NO312.Chemical Reactions Analysis
Specific chemical reactions involving “N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide” are not readily available. However, related compounds have been studied. For example, synthetic tryptamine derivatives like N,N-diallyltryptamine (DALT) and 5-methoxy-DALT (5-MeO-DALT) have been studied for their metabolic fate and detectability in urine5.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide” are not directly available. However, related compounds like “N-(2,5-Dimethoxyphenyl)benzamide” have been studied. For instance, “N-(2,5-Dimethoxyphenyl)benzamide” has a molecular formula of C15H15NO3, an average mass of 257.284 Da, and a Monoisotopic mass of 257.105194 Da17.Scientific Research Applications
Monoamine Oxidase B Inhibitors
Indazole- and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant selectivity over MAO-A, with some derivatives showing subnanomolar potency. This class of inhibitors holds promise for the treatment of neurological disorders, particularly Parkinson's disease, due to their selectivity and potency. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, highlighting their potential in drug design and therapeutic applications (Tzvetkov et al., 2014).
Antiproliferative Agents
Several N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of tumor cell lines derived from various cancer types. Compounds in this class have demonstrated effectiveness in inhibiting cell growth, particularly against colon and melanoma cell lines. The investigation into the mechanism of action revealed that these compounds could induce a marked increase in cells in the G0-G1 phase, suggesting their potential as antiproliferative agents in cancer therapy (Maggio et al., 2011).
Fibroblast Growth Factor Receptor Inhibitors
A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been designed, synthesized, and evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR). These inhibitors have shown promising enzymatic inhibition, highlighting their potential in targeting FGFR for cancer therapy. Such compounds exemplify the application of indazole derivatives in addressing aberrant tyrosine kinase activity associated with various cancer types (Zhang et al., 2016).
Tautomerism Studies
The tautomeric properties of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives have been examined both experimentally and theoretically, providing valuable insights into the stability and structural preferences of these compounds. Such studies are critical for understanding the pharmacological activity of indazole derivatives and their interaction with biological targets (Tzvetkov et al., 2017).
Safety And Hazards
Specific safety and hazard information for “N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide” is not readily available. However, safety data sheets for related compounds suggest that they should be handled with care, and exposure can be harmful89.
Future Directions
The future directions for “N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide” are not directly available. However, research into related compounds suggests that there is ongoing interest in developing new small molecules targeting multidrug-resistant pathogens10. Additionally, there is interest in the synthesis of novel related products, known as designer drugs, even with greater intensities of desired effects11.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-10-7-8-14(22-2)13(9-10)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHABNITRUTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide |
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